BenchChemオンラインストアへようこそ!

1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one

Halogen bonding Medicinal chemistry Cytotoxicity

This compound is the 6-bromo, butan-1-one (C4) derivative of the benzothiazole-piperazine class. The 6-Br enables heavy-halogen SAR and cross-coupling diversification; the C4 N-acyl chain fills a key gap between C3 and longer-chain analogs in AChE and PPARδ programs. Distinct from des-bromo, des-acyl, or alternative halogen/conformer analogs—activity is substitution-specific. Ideal as a scaffold for parallel library synthesis, CNS probe screens, or fragment-based lead optimization. Secure this well-characterized, high-purity batch to anchor your next SAR matrix.

Molecular Formula C15H18BrN3OS
Molecular Weight 368.29
CAS No. 897473-17-5
Cat. No. B2849242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
CAS897473-17-5
Molecular FormulaC15H18BrN3OS
Molecular Weight368.29
Structural Identifiers
SMILESCCCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)Br
InChIInChI=1S/C15H18BrN3OS/c1-2-3-14(20)18-6-8-19(9-7-18)15-17-12-5-4-11(16)10-13(12)21-15/h4-5,10H,2-3,6-9H2,1H3
InChIKeyAGWYHHIZNNZZSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one (CAS 897473-17-5): Procurement-Relevant Structural Identity and Research-Grade Specification


1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one (CAS 897473-17-5, molecular formula C15H18BrN3OS, molecular weight 368.3 g/mol) is a synthetic arylpiperazine derivative belonging to the benzothiazole-piperazine hybrid class . The benzothiazole-piperazine scaffold has been validated across multiple therapeutic programs, including anticancer agents (GI50 values reaching sub-micromolar ranges against HUH-7, MCF-7, and HCT-116 cell lines), acetylcholinesterase (AChE) inhibitors (with class-leading compounds achieving >99% inhibition at 0.1 µM), and potent PPARδ agonists (EC50 = 4.1 nM for optimized analogs) [1][2]. The compound bears two critical structural determinants—the 6-bromo substituent on the benzothiazole core and the butan-1-one (butyryl) N-acyl chain on the piperazine ring—each of which independently modulates target binding, physicochemical properties, and synthetic derivatizability relative to its closest commercially available analogs.

Why 1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one Cannot Be Replaced by Generic Benzothiazole-Piperazine Alternatives


Benzothiazole-piperazine derivatives are not functionally interchangeable. Peer-reviewed structure-activity relationship (SAR) studies demonstrate that both the nature and position of the halogen substituent on the benzothiazole ring and the length and character of the N-acyl chain on the piperazine moiety are independent drivers of biological activity [1][2]. In the Gurdal et al. (2017) series, dihalo-substituted benzylpiperazine derivatives (2a, 2e) exhibited the highest cytotoxic activities across all tested cancer cell lines, with activity dropping substantially for mono-halogen or unsubstituted analogs [1]. In the Kato et al. (2023) PPARδ agonist program, introduction of hydrophobic alkyl groups into the piperazine moiety was essential for enhancing binding activity, with the optimal sec-butyl analog 5g achieving an EC50 of 4.1 nM—representing a >100-fold selectivity ratio over PPARα and PPARγ [2]. In the AChE inhibition domain, Özkay et al. (2016) reported that at 0.1 µM concentration, the most active compounds 5n, 5o, and 5p showed 96.44%, 99.83%, and 89.70% inhibition respectively, while other substitution patterns in the same series yielded weak or no inhibition [3]. These data collectively establish that substituting the 6-bromo, butan-1-one combination with a des-bromo, des-acyl, alternative halogen, or different chain-length analog cannot be assumed to preserve activity—each substitution decision must be justified by compound-specific evidence.

Quantitative Differentiation Evidence: 1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one vs. Closest Structural Analogs


6-Bromo Substitution Enables Halogen Bonding and Target Engagement: Evidence from Class-Level Cytotoxic and CNS Activity Trends

The 6-bromo atom on the benzothiazole ring introduces halogen bonding capacity (documented S···Br interaction energies of −104 to −116 kJ mol⁻¹ in benzothiazole-thione systems) that is absent in the des-bromo analog CAS 681165-40-2 (MW 289.4, ΔMW = −78.9) [1]. In the Gurdal et al. (2017) direct comparative study, dihalo-substituted benzothiazole-piperazines (2a, 2e) demonstrated the highest cytotoxic activities against HUH-7, MCF-7, and HCT-116 cancer cell lines [2]. The bromine atom also provides a heavy-atom effect that can enhance passive membrane permeability compared to des-halogen or fluoro-substituted analogs—a relevant consideration for CNS-targeted programs where the benzothiazole-piperazine scaffold has shown in vivo efficacy in rodent cognition models [3].

Halogen bonding Medicinal chemistry Cytotoxicity

Butan-1-one (C4) Acyl Chain Delivers Distinct Lipophilicity and Steric Profile vs. Propan-1-one (C3) and Unsubstituted Piperazine Analogs

The butan-1-one (butyryl, C4) N-acyl chain on the piperazine nitrogen confers different calculated lipophilicity (predicted XLogP3 ~3.2) [1] and steric bulk compared to the propan-1-one (propionyl, C3) analog CAS 897473-97-1 (MW 354.27, ΔMW = −14.03) and the unsubstituted piperazine core CAS 941869-85-8 (MW 298.20, ΔMW = −70.09) . In the Kato et al. (2023) PPARδ agonist optimization campaign, systematic variation of the piperazine N-substituent revealed that hydrophobic alkyl chain length and branching critically govern both binding potency and subtype selectivity [2]. The lead compound 5g (sec-butyl-substituted) achieved hPPARδ EC50 = 4.1 nM with >100-fold selectivity over PPARα and PPARγ, demonstrating that alkyl chain architecture is not a passive physicochemical parameter but a direct determinant of target engagement [2].

Lipophilicity SAR N-acyl chain

6-Bromo Position Serves as a Chemically Addressable Synthetic Handle for Diversification—Unavailable in Des-Halogen Analogs

The aryl bromide at the 6-position of the benzothiazole core provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, etc.) and other C-Br functionalization chemistries [1]. This is not available in the des-bromo analog CAS 681165-40-2. The 6-bromo substituent has been explicitly utilized in the patent literature as a point of diversification for generating benzothiazole-piperazine compound libraries targeting kinase inhibition and CNS receptor modulation [2]. The C-Br bond dissociation energy (~70 kcal/mol) provides a practical balance between stability during storage and reactivity under palladium catalysis conditions, enabling both scaffold integrity during procurement and productive reactivity in downstream synthesis.

Cross-coupling Synthetic chemistry Derivatization

Benzothiazole-Piperazine Class Demonstrates Broad Anticancer Activity with Substituent-Dependent Potency

Multiple independent studies have established that benzothiazole-piperazine derivatives exhibit substituent-dependent cytotoxic activity across a panel of human cancer cell lines. In the foundational Gurdal et al. (2015) study, ten benzothiazole-piperazine derivatives were screened against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines by sulphorhodamine B assay, with GI50 values in the low micromolar to sub-micromolar range [1]. Aroyl-substituted compounds 1h and 1j emerged as the most active derivatives, inducing apoptosis via cell cycle arrest at subG1 phase [1]. In the Evren et al. (2024) study on benzothiazole-piperazine acetamide analogs, compounds 2c, 2d, and 2h showed IC50 values of 7.23±1.17, 17.50±4.95, and 10.83±0.76 µM against A549 lung carcinoma cells, respectively [2]. In the C4-2 castration-resistant prostate cancer model, a benzothiazole-piperazine analog demonstrated IC50 = 19.98 µM [3]. The compound-specific activity of the 6-bromo, butan-1-one analog has not yet been reported in peer-reviewed literature, representing both a research gap and an opportunity for de novo investigation.

Anticancer Cytotoxicity GI50

Class-Level AChE Inhibitory Activity and In Vivo Cognitive Efficacy Support Prioritization for Neurodegenerative Disease Programs

Benzothiazole-piperazine derivatives have been developed as acetylcholinesterase (AChE) inhibitors with demonstrated in vivo efficacy. In the Özkay et al. (2016) study, the most active compounds 5n, 5o, and 5p achieved 96.44%, 99.83%, and 89.70% AChE inhibition at 0.1 µM concentration, respectively, with selectivity over butyrylcholinesterase (BChE) [1]. The Mishra et al. (2024) multi-target-directed ligand study reported a benzothiazole-piperazine compound with AChE IC50 = 0.42 µM and demonstrated significant improvement in spatial memory and cognition in a scopolamine-induced memory deficit mouse model [2]. The Özkay et al. (2012) study further established that benzothiazole-piperazine compounds B2–B5 repaired learning and memory deficits in intracerebroventricular streptozotocin-injected rats at doses of 5–10 mg/kg, with potencies comparable to donepezil [3]. The 6-bromo substituent and butan-1-one chain of the target compound may influence blood-brain barrier penetration and AChE binding kinetics compared to the published analogs, though direct comparative data are not available.

Acetylcholinesterase Alzheimer's disease CNS

Preliminary Toxicological Evaluation of Benzothiazole-Piperazine Class Supports Favorable Developability Profile

The benzothiazole-piperazine class has undergone preliminary toxicological evaluation. Charehsaz et al. (2017) assessed the mutagenicity and genotoxicity of benzothiazole-piperazine derivatives 1h and 1j (the most active anticancer compounds from the Gurdal 2015 series) using the Ames test and other recommended bacterial strains [1]. Results demonstrated that these molecules are non-mutagenic in the tested Salmonella strains and not genotoxic in human lymphocytes in vitro [1]. In the Özkay et al. (2016) AChE inhibitor study, compounds 19 and 20 were found to be non-toxic in both cytotoxicity and genotoxicity assays, with a favorable predicted pharmacokinetic profile [2]. These class-level safety data provide an initial risk assessment framework for the target compound, though compound-specific toxicological profiling (including hERG, CYP inhibition, and Ames testing) is recommended before committing to extensive in vivo studies.

Genotoxicity Mutagenicity Safety pharmacology

Recommended Application Scenarios for 1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one (CAS 897473-17-5) Based on Evidence-Anchored Differentiation


Structure-Activity Relationship (SAR) Probe for Halogen-Dependent Target Engagement in Benzothiazole-Piperazine Programs

The 6-bromo substituent enables systematic exploration of halogen bonding contributions to target binding. In a head-to-head SAR matrix with the des-bromo analog (CAS 681165-40-2, MW 289.4), the 4-chloro regioisomer (CAS 897479-81-1, MW 323.84), and the 6-fluoro analog, this compound serves as the heavy-halogen reference point. The C-Br bond also provides a synthetic gateway for generating diverse 6-substituted analogs via cross-coupling chemistry, enabling rapid exploration of SAR at the benzothiazole 6-position without de novo scaffold synthesis . This is particularly relevant for programs targeting PPARδ (where hydrophobic interactions in the binding pocket are critical), kinase inhibition, or CNS receptor modulation where halogen substitution patterns influence both potency and selectivity.

N-Acyl Chain Length Optimization in CNS-Penetrant Benzothiazole-Piperazine Candidates

The butan-1-one (C4) chain represents a specific point on the lipophilicity and steric continuum. In comparison with the propan-1-one (C3, CAS 897473-97-1) analog and the unsubstituted piperazine (CAS 941869-85-8), this compound allows systematic evaluation of how one additional methylene unit affects blood-brain barrier penetration, target binding kinetics, and metabolic stability . This is directly relevant to AChE inhibitor programs where piperazine N-substitution has been shown to dramatically modulate inhibitory potency (from weak/no inhibition to >99% at 0.1 µM within the same series) . For programs building on the Mishra et al. (2024) multi-target-directed ligand approach or the Özkay et al. (2012) in vivo cognition model, the butan-1-one compound fills a gap in the existing SAR matrix between C3 and longer-chain analogs.

Diversification Hub for Parallel Library Synthesis in Anticancer Lead Generation

The orthogonal reactivity of the 6-bromo handle (C-Br cross-coupling) and the piperazine butan-1-one terminus (amide hydrolysis/reduction/functionalization) makes this compound an efficient diversification hub for generating benzothiazole-piperazine libraries . This is particularly valuable given the established class-level cytotoxic activity against hepatocellular (HUH-7), breast (MCF-7), colorectal (HCT-116), lung (A549), and prostate (C4-2) cancer cell lines . The compound can serve as a common intermediate from which diverse analogs are generated in parallel, reducing synthetic burden compared to de novo construction of each analog. This approach is aligned with the Gurdal et al. (2015, 2017) SAR framework where both benzothiazole substitution and piperazine N-functionalization independently modulate cytotoxic potency.

De Novo Screening in AChE and Multi-Target Alzheimer's Disease Programs

Given the class-level evidence for potent AChE inhibition (compounds achieving >99% inhibition at 0.1 µM ) and in vivo cognitive efficacy in both scopolamine-induced and streptozotocin-induced rodent models , this compound merits inclusion in AChE screening cascades as a previously uncharacterized representative of the 6-bromo, C4-acyl substitution pattern. Its distinct physicochemical profile (MW 368.3, predicted XLogP3 ~3.2) compared to published leads may offer differentiated CNS penetration and metabolic stability characteristics. The compound fills a specific gap in the published SAR landscape: no benzothiazole-piperazine AChE inhibitor with the 6-bromo/butan-1-one combination has been reported, making this a legitimate probe for exploring uncharted SAR territory within a validated pharmacophore class.

Quote Request

Request a Quote for 1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.